PFI-90

Epigenetics Histone Demethylase Inhibition Target Selectivity

PFI-90 is a selective KDM3B inhibitor (KD=7.68μM) with minimal cross-reactivity against KDM1A, KDM4B, KDM5A, KDM6B, and HDAC families—unlike pan-KDM inhibitors JIB-04 or GSK-J4. Validated in FP-RMS cell lines (EC50: SCMC 0.4μM, RH4 0.9μM, RH30 3.2μM), PFI-90 specifically suppresses PAX3-FOXO1 transcription and induces myogenic differentiation. Published in vivo data confirm tumor growth delay in metastatic FP-RMS xenografts. Choose PFI-90 for target-specific KDM3B interrogation without confounding off-target effects.

Molecular Formula C11H10N4O
Molecular Weight 214.22 g/mol
Cat. No. B2861262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePFI-90
Molecular FormulaC11H10N4O
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)NNC2=CC=CC=N2
InChIInChI=1S/C11H10N4O/c16-11(9-5-1-3-7-12-9)15-14-10-6-2-4-8-13-10/h1-8H,(H,13,14)(H,15,16)
InChIKeyGCZPXNWBXDWHKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





PFI-90: A Selective Histone Demethylase KDM3B Inhibitor for Targeted Epigenetic Research and FP-RMS Studies


PFI-90 (CAS 53995-62-3) is a selective inhibitor of the histone demethylase KDM3B . It was identified through structural similarity searches of the analog PFI-63, resulting in improved solubility and potency [1]. PFI-90 directly targets and binds to metal ions in the active site of KDM3B, demonstrating a strong binding preference with a KD of 7.68 μM, while showing minimal effect on other histone demethylases such as KDM1A, KDM4B, KDM5A, and KDM6B, as well as HDAC and PRMT family members . The compound disrupts PAX3-FOXO1-mediated transcription in fusion-positive rhabdomyosarcoma (FP-RMS) cells, leading to apoptosis induction and myogenic differentiation, and has demonstrated tumor growth suppression both in vitro and in vivo .

Why PFI-90 Cannot Be Substituted with Generic Pan-KDM Inhibitors Like JIB-04 or GSK-J4


PFI-90 exhibits a distinct selectivity profile that cannot be replicated by broad-spectrum pan-KDM inhibitors such as JIB-04 or GSK-J4. While JIB-04 is a pan-selective Jumonji histone demethylase inhibitor with IC50 values ranging from 230 to 1100 nM across multiple KDM subfamilies including JARID1A (KDM5A), JMJD2A-E (KDM4), and JMJD3 (KDM6B) , PFI-90 shows strong binding preference for KDM3B with KD of 7.68 μM and minimal activity against KDM1A, KDM4B, KDM5A, and KDM6B . Similarly, GSK-J4 functions as a dual inhibitor of KDM6A/B and also exhibits inhibition of KDM5, albeit weaker . Substituting PFI-90 with these pan-KDM inhibitors would fundamentally alter the experimental intervention from KDM3B-selective modulation to broad-spectrum KDM inhibition, confounding target-specific mechanistic studies. The functional consequence of this selectivity difference is evident in FP-RMS cells, where PFI-90 specifically downregulates PAX3-FOXO1 transcriptional activity—a phenotype linked to KDM3B inhibition that pan-KDM inhibitors do not selectively recapitulate [1].

PFI-90 Quantitative Differentiation Evidence: Selectivity, Potency, and In Vivo Efficacy Compared to Analogs


KDM3B Selective Binding vs. Pan-KDM Inhibitors JIB-04 and GSK-J4

PFI-90 demonstrates a strong binding preference for KDM3B with KD = 7.68 μM, while showing minimal effect on KDM1A, KDM4B, KDM5A, KDM6B, and HDAC family members . At 10 μM concentration, PFI-90 inhibits KDM3B by 87.1%, with inhibition of KDM4B, KDM5A, and KDM6B ranging from only 46.8% to 87.1%—substantially weaker off-target activity . In contrast, JIB-04 is a pan-selective Jumonji histone demethylase inhibitor with IC50 values of 230-1100 nM across KDM5A, KDM4A-E, and KDM6B, demonstrating no KDM3B selectivity . GSK-J4 functions as a dual inhibitor of KDM6A/B with moderate KDM5 inhibition, lacking KDM3B specificity [1].

Epigenetics Histone Demethylase Inhibition Target Selectivity

FP-RMS Cell Growth Inhibition: PFI-90 EC50 Values vs. Multi-KDM Inhibitor IOX1

PFI-90 effectively inhibits growth in PAX3-FOXO1 positive RMS cell lines with EC50 values of 0.4 μM (SCMC), 0.9 μM (RH4), and 3.2 μM (RH30) . Dose-response analysis across additional cell lines shows IC50 values of 812 nM (RH4), 3200 nM (RH30), 1895 nM (OSA-CL), and 1113 nM (TC-32) . In osteosarcoma and Ewing's sarcoma models, PFI-90 induces cell death with IC50s of 2 μM (SJSA-1) and 1 μM (TC-32), respectively . As a KDM3 inhibitor class reference, the broad-spectrum 2OG oxygenase inhibitor IOX1 inhibits KDM3A with IC50 of 0.1 μM but lacks PAX3-FOXO1-targeted functional activity .

Rhabdomyosarcoma PAX3-FOXO1 Cancer Cell Viability

PAX3-FOXO1 Transcriptional Suppression: Functional Differentiation from Chemical Probe IOX1

PFI-90 suppresses the growth of FP-RMS in vitro and in vivo through downregulating PAX3-FOXO1 transcriptional activity [1]. This functional effect is mediated through KDM3B inhibition, which leads to increased methylation at H3K4 and H3K9, disrupting transcription of PAX3-FOXO1 oncogene targets . Combined knockdown of KDM3B and KDM1A phenocopies the effects of PFI-90, confirming the mechanism is driven by KDM3B/KDM1A inhibition rather than broad KDM suppression [2]. The multi-KDM inhibitor IOX1 inhibits KDM3A with IC50 = 0.1 μM but has not been characterized for PAX3-FOXO1 transcriptional suppression in FP-RMS models, representing a class-level functional distinction where PFI-90 has validated pathway-specific activity .

Transcriptional Addiction Oncogene Targeting Fusion-Positive Rhabdomyosarcoma

In Vivo Tumor Growth Delay: PFI-90 Efficacy in FP-RMS Xenograft Models

PFI-90 suppresses the growth of FP-RMS in vivo through downregulating PAX3-FOXO1 activity, with demonstrated tumor progression delay in xenograft models [1]. In metastatic FP-RMS xenograft models, PFI-90 treatment delayed tumor progression compared to vehicle control (DMSO) [2]. The compound has also been administered in preclinical studies via intraperitoneal injection at 25 mg/kg daily for 5 days with 2 days rest in metastatic intravenous models, and at 20 mg/kg/day in prenatal dexamethasone exposure models . This in vivo efficacy validation distinguishes PFI-90 from tool compounds lacking published in vivo tumor growth delay data in FP-RMS models .

In Vivo Pharmacology Xenograft Models Tumor Progression

Structural Optimization and Potency Improvement Relative to Analog PFI-63

PFI-90 was identified through a structural similarity search of PFI-63, resulting in improved solubility and potency compared to the parent compound [1]. Biophysical binding of PFI-90 to KDM3B was demonstrated using nuclear magnetic resonance (NMR) and surface plasmon resonance (SPR), confirming direct target engagement [2]. PFI-90 docks into the active site of KDM3B and also forms hydrogen bonds with the main chain NH-groups of A331 and V333 in KDM1A/LSD1 (PBD: 2Z3Y), explaining its additional activity toward KDM1A [3]. This structural optimization distinguishes PFI-90 from PFI-63 and supports its selection as a more drug-like chemical probe with enhanced biophysical properties .

Lead Optimization Structure-Activity Relationship Chemical Probe Development

PFI-90: Optimal Research Applications in FP-RMS, Epigenetic Studies, and Chemical Probe Development


Target-Specific Epigenetic Studies of KDM3B Biology in Fusion-Positive Rhabdomyosarcoma (FP-RMS)

Researchers investigating KDM3B-mediated transcriptional regulation in FP-RMS should select PFI-90 due to its demonstrated selectivity profile: KD = 7.68 μM for KDM3B with minimal cross-reactivity across KDM1A, KDM4B, KDM5A, KDM6B, and HDAC families . Unlike pan-KDM inhibitors JIB-04 (IC50 230-1100 nM across multiple KDM families) or GSK-J4 (KDM6A/B dual inhibitor), PFI-90 enables specific interrogation of KDM3B function without confounding off-target effects [1]. The compound has validated functional activity in FP-RMS cell lines (EC50: SCMC = 0.4 μM, RH4 = 0.9 μM, RH30 = 3.2 μM) with direct suppression of PAX3-FOXO1 transcriptional output .

PAX3-FOXO1 Pathway Modulation and Transcriptional Addiction Research

For studies focused on PAX3-FOXO1 oncogene function and transcriptional addiction mechanisms, PFI-90 offers validated pathway-specific activity demonstrated through ChIP-seq analysis showing increased H3K4me3 and H3K9me2 at PAX3-FOXO1 target loci . Combined knockdown of KDM3B and KDM1A phenocopies PFI-90 effects, confirming that the compound's mechanism is mediated through KDM3B/KDM1A inhibition rather than non-specific cytotoxicity [1]. This functional validation distinguishes PFI-90 from other KDM3 subfamily inhibitors like IOX1, which inhibits KDM3A (IC50 = 0.1 μM) but lacks characterized PAX3-FOXO1 transcriptional suppression activity .

In Vivo Preclinical Studies of FP-RMS Tumor Progression

PFI-90 is appropriate for in vivo pharmacology studies in FP-RMS xenograft models, with published evidence showing delayed tumor progression in metastatic FP-RMS models . Preclinical administration protocols include intraperitoneal injection at 25 mg/kg daily for 5 days with 2 days rest in metastatic intravenous models, and 20 mg/kg/day in prenatal dexamethasone exposure models [1]. The compound's in vivo efficacy validation distinguishes it from KDM3B tool compounds lacking published in vivo tumor growth delay data .

Chemical Probe Development and Structure-Activity Relationship (SAR) Studies

PFI-90 serves as an optimized lead compound for KDM3B-targeted probe development, having been identified through structural similarity search of PFI-63 with improved solubility and potency . Biophysical binding to KDM3B has been confirmed through NMR and SPR, and molecular docking studies reveal binding modes to both KDM3B and KDM1A/LSD1 active sites [1]. This structural characterization supports the use of PFI-90 as a reference compound for SAR studies aimed at further optimizing KDM3B selectivity or developing dual KDM3B/KDM1A inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for PFI-90

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.